molecular formula C12H19N3O B2912445 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine CAS No. 2199902-02-6

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine

Cat. No.: B2912445
CAS No.: 2199902-02-6
M. Wt: 221.304
InChI Key: HHUIGQNVRXPKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. The compound features a pyridazine core, a heterocycle known for its role in pharmaceutical agents, linked via an ether bridge to an azetidine ring system. The presence of the tert-butyl group suggests potential application in modulating the pharmacokinetic properties of lead compounds. Primary Research Applications & Value: The primary research value of this compound lies in its potential as a key intermediate or building block in organic synthesis. Its structure indicates it could be investigated as a potential ligand for various central nervous system (CNS) targets. Researchers are exploring its utility in the development of novel therapeutic agents, particularly for neurological disorders. The mechanism of action is currently undefined and constitutes a primary area of investigation for scientists utilizing this reagent. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(1-tert-butylazetidin-3-yl)oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-5-6-11(14-13-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUIGQNVRXPKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CN(C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine typically involves the reaction of 6-methylpyridazine with 1-tert-butyl-3-azetidinol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of azido-substituted pyridazine derivatives.

Scientific Research Applications

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog: 3-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-6-methylpyridazine (Compound 22a)

Compound 22a, reported in a study on DHODH inhibitors, shares the 6-methylpyridazine core but differs in the 3-position substituent (Table 1) .

Key Differences:

The tert-butylazetidine group in the target compound may prioritize hydrophobic interactions over hydrogen bonding, affecting solubility and membrane permeability.

Synthetic Feasibility :

  • The low yield (29%) for 22a highlights challenges in synthesizing complex heterocyclic derivatives . The tert-butylazetidine variant may face similar hurdles due to steric hindrance during substitution.

Biological Implications :

  • While 22a is validated as a DHODH inhibitor, the target compound’s activity remains speculative. The tert-butyl group could improve metabolic stability but reduce solubility, necessitating formulation optimization.

Broader Context: Pyridazine Derivatives in Drug Discovery

Pyridazine-based compounds are explored for kinase inhibition, antiviral activity, and anti-inflammatory applications. Comparisons with other analogs reveal:

  • 3-Alkoxy pyridazines : Ether-linked substituents (e.g., azetidine, pyrazole) balance lipophilicity and polarity.
  • Methyl vs. Halogen substituents : Methyl groups at the 6-position enhance metabolic stability compared to halogens, which may improve electrophilic reactivity but increase toxicity risks.

Biological Activity

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the modulation of phosphoinositide 3-kinases (PI3Ks). This article explores its biological activity, therapeutic potential, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine can be described as follows:

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

This compound functions primarily as a PI3K inhibitor, which plays a crucial role in various cellular processes including growth, survival, and metabolism. PI3Ks are involved in signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy and inflammatory diseases.

PI3K Pathway Overview

The PI3K pathway is activated by growth factors and cytokines, leading to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger. The inhibition of this pathway can therefore modulate cell growth and survival signals.

Biological Activity

Research indicates that 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures inhibit tumor growth in various cancer models by affecting the PI3K signaling pathway. For instance, a related study demonstrated that certain heterocyclic amines could reduce tumor size in xenograft models through PI3K inhibition .

Anti-inflammatory Effects

The compound has been implicated in reducing inflammation through the modulation of immune cell activity. In preclinical models, compounds targeting the PI3K pathway have been shown to decrease the recruitment of inflammatory cells to sites of injury .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

StudyModelFindings
In vitro cancer cell linesDemonstrated significant inhibition of cell proliferation at micromolar concentrations.
DBA/1 mice lupus modelShowed reduced auto-antibody production and inflammation markers after treatment with similar PI3K inhibitors.
Xenograft tumor modelsCompounds led to decreased tumor volume and improved survival rates in treated groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.